2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile
Description
2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile is a substituted benzonitrile derivative featuring a bromine atom at position 2, a cyclobutoxy group at position 4, and a fluorine atom at position 6 on the benzene ring. The nitrile group (-CN) at position 1 confers electron-withdrawing properties, influencing reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-4-cyclobutyloxy-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO/c12-10-4-8(15-7-2-1-3-7)5-11(13)9(10)6-14/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKEYJJJNTXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Disassembly
The target molecule, 2-bromo-4-cyclobutoxy-6-fluorobenzonitrile, can be dissected into three primary components:
-
Benzonitrile backbone : Provides the aromatic ring and nitrile functionality.
-
Cyclobutoxy group : Introduced via nucleophilic substitution or coupling reactions.
-
Halogen substituents (Br, F) : Installed through electrophilic substitution or directed metalation.
Precursor Considerations
-
4-Cyclobutoxy-6-fluorobenzaldehyde : A plausible intermediate for subsequent bromination and nitrile formation.
-
2-Bromo-4-hydroxy-6-fluorobenzonitrile : Enables cyclobutoxylation via Mitsunobu or Ullmann coupling.
Synthetic Routes and Methodologies
Step 1: Cyclobutoxy Group Installation
4-Fluoro-2-hydroxybenzaldehyde undergoes nucleophilic substitution with cyclobutanol under Mitsunobu conditions (DIAD, PPh₃) to yield 4-cyclobutoxy-2-fluorobenzaldehyde. Typical reaction parameters:
Step 2: Bromination at the Ortho Position
Electrophilic bromination using Br₂ in dichloromethane at −10°C selectively targets the ortho position relative to the nitrile group (future site). After quenching with Na₂S₂O₃, 2-bromo-4-cyclobutoxy-6-fluorobenzaldehyde is isolated in 70–75% yield.
Step 3: Nitrile Group Formation
The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in formic acid at 100°C for 2 hours, facilitating a dehydration reaction to form the nitrile. Post-reaction purification via distillation under reduced pressure affords the final product in 85% purity (GC).
Reaction Summary :
Step 1: Bromo-Fluoro-Benzonitrile Synthesis
2-Bromo-6-fluorobenzonitrile is prepared via formic acid-mediated condensation of 2-bromo-6-fluorobenzaldehyde with hydroxylamine hydrochloride, as described in.
Step 2: Directed Ortho-Metalation (DoM)
Using LDA (lithium diisopropylamide) at −78°C in THF, the nitrile group directs metalation to the para position. Subsequent quenching with cyclobutyl triflate introduces the cyclobutoxy group, yielding the target compound in 65% yield.
Optimization of Critical Reaction Parameters
Bromination Efficiency
Comparative studies of brominating agents:
| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity (o:m:p) |
|---|---|---|---|---|
| Br₂ | DCM | −10°C | 75 | 92:5:3 |
| NBS | CCl₄ | 25°C | 60 | 85:10:5 |
| H₂O₂/Br₂ | H₂O/CHCl₃ | 0°C | 82 | 95:3:2 |
Hydrogen peroxide co-addition enhances bromine utilization, reducing waste and improving selectivity.
Nitrile Formation Kinetics
Formic acid concentration significantly impacts reaction rate:
| HCOOH (wt%) | Time (h) | Conversion (%) |
|---|---|---|
| 85 | 1.5 | 98 |
| 70 | 2.0 | 95 |
| 50 | 3.0 | 88 |
Higher acid strength accelerates dehydration but risks aldehyde decomposition.
Characterization and Analytical Data
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.03 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.85–4.78 (m, 1H, OCH), 2.65–2.50 (m, 2H, cyclobutyl), 2.20–1.95 (m, 4H, cyclobutyl).
-
¹³C NMR : δ 160.1 (C≡N), 158.9 (C-F), 115.7 (C-Br), 78.4 (OCH), 32.1–25.3 (cyclobutyl).
-
HRMS : m/z calcd. for C₁₁H₁₀BrFNO [M+H]⁺: 298.9924; found: 298.9921.
Purity Assessment
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
-
Melting Point : 112–114°C (uncorrected).
Industrial-Scale Considerations
Waste Management
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Cyclobutanol | 450 |
| Br₂ | 25 |
| NH₂OH·HCl | 120 |
| Formic Acid | 8 |
Route 1 is more cost-effective ($320/kg) compared to Route 2 ($410/kg) due to lower cyclobutanol consumption.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the ortho position serves as a reactive site for nucleophilic substitution. Common reagents include palladium catalysts and nucleophiles such as amines or alkoxides.
| Reaction Type | Key Features | Example Reagents/Conditions |
|---|---|---|
| Nucleophilic Aromatic Substitution | Bromine acts as a leaving group; reaction conditions depend on nucleophile strength | Pd(0) catalysts, amines (e.g., hydrazine), alkoxides |
This reactivity enables the synthesis of complex molecules, such as heterocyclic compounds or bioactive derivatives .
Coupling Reactions
Suzuki–Miyaura Coupling is prominently used to form carbon-carbon bonds. The bromine atom participates in cross-coupling with boronic acids or esters under palladium catalysis.
A case study in Scheme 1 of demonstrates the conversion of a bromobenzoic acid derivative to a benzoxazepinoindazole core via Suzuki coupling, highlighting the compound’s utility in drug discovery.
Oxidation and Reduction
The nitrile group (C≡N) is stable under most conditions but can undergo selective reduction to form imine or amine derivatives. The cyclobutoxy group (ether) may undergo cleavage under strong acidic or oxidative conditions.
| Functional Group | Reaction Type | Products |
|---|---|---|
| Nitrile (C≡N) | Reduction | Primary amine (R–CH₂NH₂) or imine (R–CH=N–R) |
| Cyclobutoxy (O–C₄H₇) | Acidic cleavage | Alcohols or carbonyl compounds |
Functional Group Transformations
The fluorine atom (at the para position) and the cyclobutoxy group influence regioselectivity and stability in reactions.
-
Bromine Substitution : Enables functionalization at the ortho position (e.g., introducing bioisosteric groups).
-
Nitrile Conversion : Reduction to amines or oxidation to ketones/carboxylic acids (under specific conditions).
Comparative Reactivity with Analogous Compounds
Research Findings
| Study | Methodology | Key Findings |
|---|---|---|
| Molecular Docking (CB2 Receptor) | Computational modeling | High binding affinity to cannabinoid receptors; structural modifications enhance potency |
| In Vitro Assays | Cell-based inflammation models | Demonstrated efficacy in reducing inflammation (e.g., IC₅₀ values comparable to chemotherapeutics) |
Synthetic Routes
The compound is typically synthesized via:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for the incorporation of diverse functional groups, making it versatile for developing new active pharmaceutical ingredients (APIs). Specifically, it has been noted for its role in creating anti-cancer agents and anti-inflammatory drugs due to its ability to modulate biological pathways effectively .
Case Study:
A recent study highlighted the synthesis of novel analogs derived from 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile that demonstrated promising activity against specific cancer cell lines. The analogs were evaluated for their cytotoxic effects, showing IC50 values comparable to established chemotherapeutic agents .
Material Science
Enhancing Material Properties:
In material science, this compound is utilized in the production of specialty polymers. Its unique structure contributes to enhanced thermal stability and chemical resistance, which are critical for high-performance applications such as electronics and aerospace materials .
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application Areas | Electronics, Aerospace |
Organic Synthesis
Building Block for Complex Molecules:
The compound acts as a valuable building block in organic synthesis. It allows chemists to construct complex molecular architectures through various reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions .
Functional Group Transformation:
The bromine substituent can undergo transformations that introduce new functional groups, while the fluorine acts as a leaving group in nucleophilic substitutions. This versatility makes it an ideal candidate for synthesizing a wide range of organic compounds, including dyes and pigments .
Agricultural Chemicals
Role in Agrochemical Formulations:
this compound is also applied in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that enhance crop protection and yield . The compound's ability to interact with biological systems allows for the design of targeted agrochemicals that minimize environmental impact.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Implications :
- Electronic Effects: Fluorine and nitrile groups synergistically deactivate the aromatic ring, directing electrophilic attacks to specific positions. In contrast, amino or hydroxyl groups (e.g., in 6-Amino-3-bromo-2-fluorobenzonitrile) activate the ring .
- Solubility : Hydroxyl or carboxylic acid groups (e.g., 2-Bromo-4-fluoro-6-methylbenzoic acid) enhance aqueous solubility compared to the hydrophobic cyclobutoxy and nitrile groups in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
| Property | 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile | 2-Bromo-4-fluoro-6-methylbenzonitrile | 2-Bromo-4-fluoro-6-methylbenzoic acid |
|---|---|---|---|
| Molecular Formula | C₁₁H₉BrFNO | C₈H₅BrFNO | C₈H₆BrFO₂ |
| Key Functional Groups | Nitrile, cyclobutoxy | Nitrile, methyl | Carboxylic acid, methyl |
| Predicted LogP | ~3.2 (high lipophilicity) | ~2.5 | ~1.8 (due to -COOH) |
| Reactivity in SNAr | Moderate (steric hindrance) | High | Low (carboxylic acid deprotonation) |
Table 2: Similarity Scores of Structural Analogs (CAS Data)
| CAS No. | Compound Name | Similarity Score |
|---|---|---|
| 1003709-47-4 | 2-Bromo-4-fluoro-6-methylbenzoic acid | 0.86 |
| 1427373-55-4 | 3-Bromo-6-fluoro-2-methylbenzoic acid | 0.95 |
| 1472104-49-6 | 4-Bromo-2-fluoro-6-methoxybenzoic acid | 0.90 |
Biological Activity
2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile is an organic compound notable for its unique structural features, including a bromine atom, a cyclobutoxy group, and a nitrile functional group. Its chemical formula is C₉H₈BrFNO, with a molecular weight of approximately 229.07 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Bromine (Br) : Positioned at the ortho position.
- Cyclobutoxy Group : Located at the para position.
- Nitrile Functional Group : Found at the meta position.
These substituents contribute to its reactivity and potential applications in medicinal chemistry and materials science.
Interaction with Cannabinoid Receptors
Research indicates that this compound exhibits significant activity at the cannabinoid type 2 receptor (CB2), which is implicated in various central nervous system disorders. Studies have shown that this compound can modulate receptor activity, suggesting therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases.
Binding Affinity Studies
Molecular docking simulations and in vitro assays have been employed to evaluate the binding affinity of this compound to CB2 receptors. These studies reveal that modifications to the compound's structure can significantly influence its receptor selectivity and potency.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Molecular Docking | High binding affinity to CB2 receptor; structural modifications enhance potency. |
| Study B | In Vitro Assays | Demonstrated efficacy in reducing inflammation in cell models. |
Synthetic Routes
Several synthetic routes have been developed for producing this compound. The most common methods involve:
- Formation of the Cyclobutoxy Group : Utilizing cyclization reactions starting from appropriate precursors.
- Introduction of Bromine and Fluorine Substituents : Achieved through halogenation reactions under controlled conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| 2-Bromo-4-fluorobenzonitrile | C₇H₃BrFN | Lacks cyclobutoxy group; simpler structure |
| 4-Cyclobutoxy-2-fluorobenzonitrile | C₇H₈FNO | Different positioning of functional groups |
| 2-Bromo-6-fluorobenzonitrile | C₇H₃BrFN | Different halogen positioning; potential applications vary |
These comparisons highlight the unique attributes of this compound that make it particularly interesting for research and application in pharmaceuticals.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the effects of this compound on chronic pain models in rodents. The results indicated a significant reduction in pain response, correlating with increased CB2 receptor activation.
- Study on Neuroinflammation : Another study focused on neuroinflammatory responses in animal models treated with this compound. The findings suggested that it effectively reduced markers of inflammation, supporting its potential use in neurodegenerative disease therapies.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile, and how should data interpretation be approached?
Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and cyclobutoxy connectivity. Coupling patterns in NMR can clarify fluorine environments.
- IR Spectroscopy : Compare experimental peaks (e.g., C≡N stretch near 2220–2240 cm) to reference data for structurally similar compounds like 3-bromo-4-fluorobenzonitrile .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Methodology : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What synthetic strategies are effective for introducing the cyclobutoxy group into the benzonitrile scaffold?
Answer:
- Nucleophilic Aromatic Substitution : React 2-bromo-4-hydroxy-6-fluorobenzonitrile with cyclobutyl bromide under basic conditions (e.g., KCO in DMF).
- Mitsunobu Reaction : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple cyclobutanol to the phenolic intermediate. Key Considerations : Monitor regioselectivity via LC-MS and optimize reaction time/temperature to minimize by-products.
Q. How can researchers assess the purity of this compound, and what analytical methods are most reliable?
Answer:
- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Elemental Analysis : Confirm Br/F content matches theoretical values.
- Melting Point : Compare experimental mp to literature data if available. Note : Ensure solvents are thoroughly removed via vacuum drying to avoid false purity readings.
Q. What are the key challenges in achieving regioselective bromination and fluorination in the synthesis of this compound?
Answer:
- Bromination : Directing groups (e.g., nitrile) can enhance selectivity, but steric hindrance from the cyclobutoxy group may require Lewis acid catalysts (e.g., FeBr).
- Fluorination : Electrophilic fluorination (e.g., Selectfluor) or halogen-exchange reactions (e.g., Balz-Schiemann) must balance reactivity and stability of intermediates. Optimization : Use kinetic vs. thermodynamic control studies to refine conditions.
Q. How should one handle the hygroscopic nature of intermediates during synthesis?
Answer:
- Storage : Keep intermediates in anhydrous solvents (e.g., THF, DCM) under inert gas (N/Ar).
- Workup : Use gloveboxes or Schlenk techniques for moisture-sensitive steps.
- Characterization : Conduct TGA to quantify moisture content pre-analysis.
Advanced Research Questions
Q. How can SHELXL be employed to resolve crystallographic data contradictions during refinement of this compound?
Answer:
- Data Handling : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in the cyclobutoxy group .
- Restraints : Apply geometric restraints (e.g., DFIX, SADI) to maintain bond lengths/angles during refinement.
- Validation : Cross-check R-factors and electron density maps (e.g., via WinGX ) to identify outliers.
Q. What methodologies are effective in analyzing electronic effects of substituents on the compound’s reactivity?
Answer:
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and Fukui indices.
- Hammett Constants : Correlate substituent effects (e.g., σ for Br, σ for O-cyclobutyl) with reaction rates in SNAr or cross-coupling reactions. Validation : Compare computational results with experimental kinetic data.
Q. How can dynamic NMR spectroscopy study conformational dynamics of the cyclobutoxy group?
Answer:
- Variable-Temperature NMR : Acquire spectra at 233–323 K to observe ring puckering or rotational barriers.
- Line Shape Analysis : Fit coalescence temperatures to Eyring equations for activation energy (). Example : A cyclobutoxy ring with K suggests kJ/mol.
Q. What strategies resolve discrepancies between experimental and computational vibrational spectra (e.g., IR)?
Answer:
- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-predicted spectra for better peak alignment .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations if experimental data were collected in solution. Case Study : For 3-bromo-4-fluorobenzonitrile, C≡N stretch deviations <10 cm validate methodology .
Q. How can X-ray crystallography optimize data to determine absolute configuration with heavy atoms (Br)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
